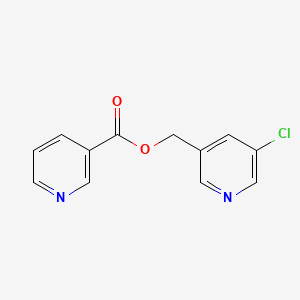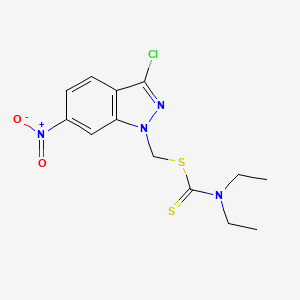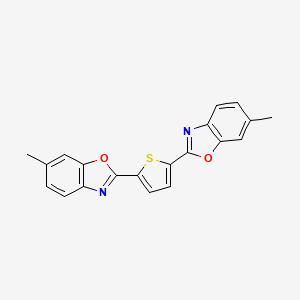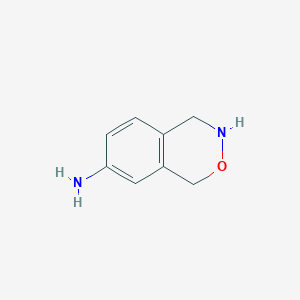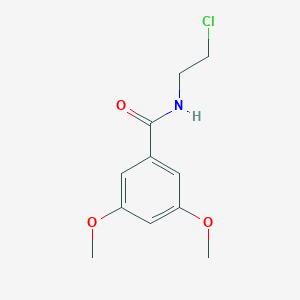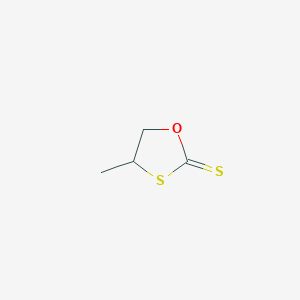
4-Methyl-1,3-oxathiolane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-oxathiolane-2-thione is a heterocyclic compound that features a five-membered ring containing oxygen, sulfur, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-oxathiolane-2-thione can be achieved through an organocatalytic approach. One method involves the reaction of carbon disulfide (CS₂) with 2-methyloxirane in the presence of a base such as pyridine. The reaction is typically carried out in nitromethane (MeNO₂) at ambient conditions, yielding this compound with a 69% yield .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are facilitated by the presence of electrophilic carbon atoms in the ring structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as pyridine and triethylamine. The reactions are typically carried out in solvents like nitromethane, tetrahydrofuran (THF), and acetonitrile (MeCN) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-oxathiolane-2-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-oxathiolane-2-thione involves its ability to undergo nucleophilic ring-opening reactions. The electrophilic carbon atoms in the ring structure are susceptible to nucleophilic attack, leading to the formation of various products . This reactivity is influenced by the presence of bases and the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the methyl group at the 4-position.
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-Methyl-1,3-oxathiolane-2-thione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 4-position.
Eigenschaften
CAS-Nummer |
21804-86-4 |
|---|---|
Molekularformel |
C4H6OS2 |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
4-methyl-1,3-oxathiolane-2-thione |
InChI |
InChI=1S/C4H6OS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3 |
InChI-Schlüssel |
OBBLGEYIVNBZCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


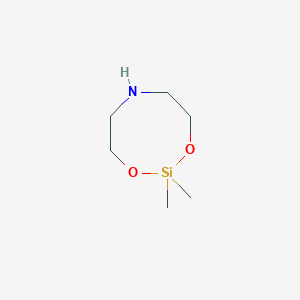
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
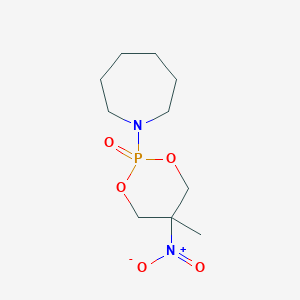
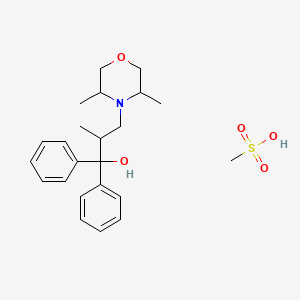
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
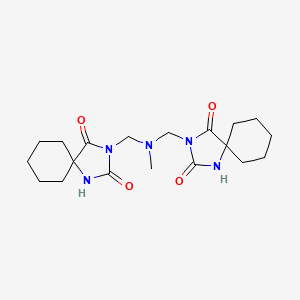
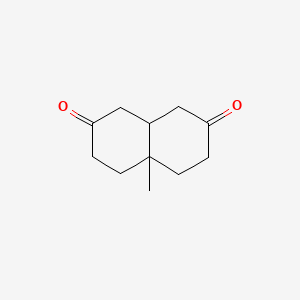
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
